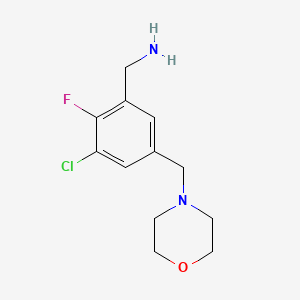
3-Chloro-2-fluoro-5-morpholin-4-ylmethyl-benzylamine
Cat. No. B8272993
M. Wt: 258.72 g/mol
InChI Key: AJFSLICBWWWKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085555B2
Procedure details


was prepared according to Scheme C2 (step D) from (3-chloro-2-fluoro-5-morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester (231 mg, 0.64 mmol) and 4N HCl in dioxane. MS (LC-MS): 259.0 [M]+.
Name
(3-chloro-2-fluoro-5-morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester
Quantity
231 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[C:13]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:12]=[C:11]([Cl:22])[C:10]=1[F:23])(C)(C)C.Cl>O1CCOCC1>[Cl:22][C:11]1[C:10]([F:23])=[C:9]([CH:14]=[C:13]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:12]=1)[CH2:8][NH2:7]
|
Inputs


Step One
|
Name
|
(3-chloro-2-fluoro-5-morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester
|
|
Quantity
|
231 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NCC1=C(C(=CC(=C1)CN1CCOCC1)Cl)F)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=C(CN)C=C(C1)CN1CCOCC1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
